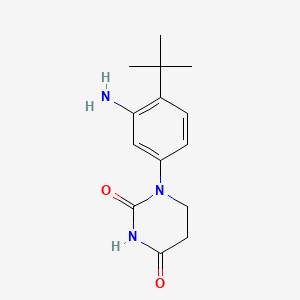
1-(3-Amino-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione is an organic compound characterized by its unique structure, which includes a diazinane ring and a tert-butylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione typically involves the following steps:
Formation of the Diazinane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the tert-Butylphenyl Group: This step often involves Friedel-Crafts alkylation or related methods to attach the tert-butylphenyl group to the diazinane ring.
Industrial Production Methods: In an industrial setting, the production of 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives.
Applications De Recherche Scientifique
1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers or nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- 3-Amino-6-tert-butyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-N-(2,3-dimethylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Comparison: 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione is unique due to its specific diazinane ring structure and tert-butylphenyl group, which confer distinct chemical and physical properties compared to similar compounds
Propriétés
Formule moléculaire |
C14H19N3O2 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)10-5-4-9(8-11(10)15)17-7-6-12(18)16-13(17)19/h4-5,8H,6-7,15H2,1-3H3,(H,16,18,19) |
Clé InChI |
VYSGXYZFZJGBRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)N2CCC(=O)NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride](/img/structure/B13481980.png)
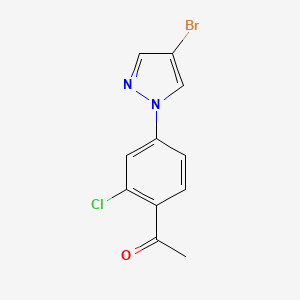

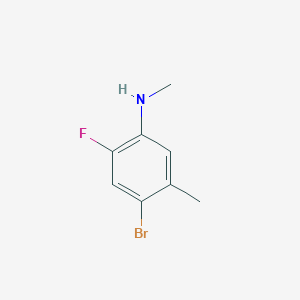
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
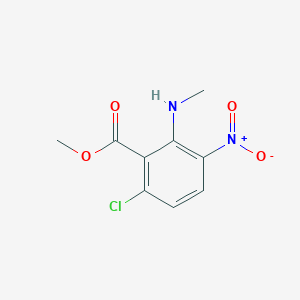
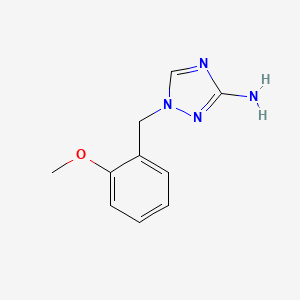

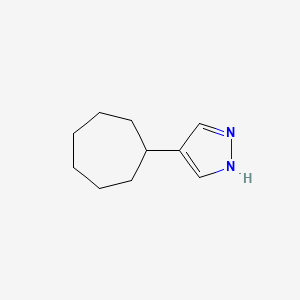
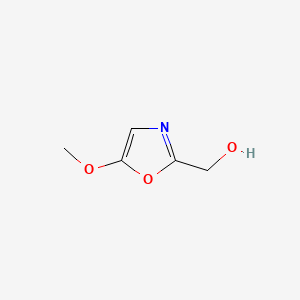
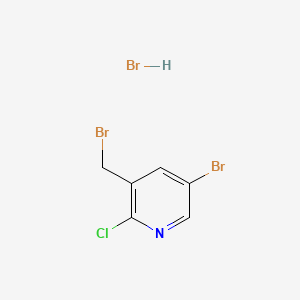

![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
